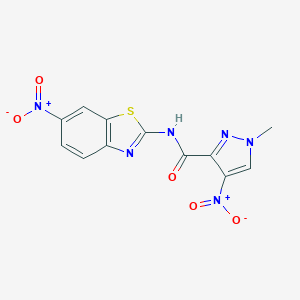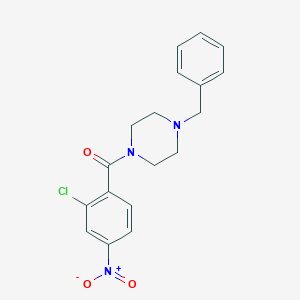
1-Benzyl-4-(2-chloro-4-nitrobenzoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-4-(2-chloro-4-nitrobenzoyl)piperazine is a chemical compound with the molecular formula C18H18ClN3O3 and a molecular weight of 359.815 g/mol . It is a piperazine derivative, characterized by the presence of a benzyl group, a chloro-nitrobenzoyl moiety, and a piperazine ring. This compound is used in various research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-Benzyl-4-(2-chloro-4-nitrobenzoyl)piperazine typically involves the reaction of benzylpiperazine with 2-chloro-4-nitrobenzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
1-Benzyl-4-(2-chloro-4-nitrobenzoyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reducing agents like tin(II) chloride.
Oxidation Reactions: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-4-(2-chloro-4-nitrobenzoyl)piperazine is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research on this compound includes its potential use as a pharmaceutical intermediate and its effects on biological systems.
Wirkmechanismus
The mechanism of action of 1-Benzyl-4-(2-chloro-4-nitrobenzoyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and nitro groups play a crucial role in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with receptor binding sites .
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-4-(2-chloro-4-nitrobenzoyl)piperazine can be compared with other similar compounds, such as:
1-Benzyl-4-(2-chloro-5-nitrobenzoyl)piperazine: Similar structure but with the nitro group in a different position, affecting its reactivity and binding properties.
1-Benzyl-4-(4-methyl-3-nitrobenzoyl)piperazine: Contains a methyl group instead of a chloro group, leading to different chemical and biological properties.
1-Benzyl-4-(3-nitrobenzoyl)piperazine:
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C18H18ClN3O3 |
|---|---|
Molekulargewicht |
359.8g/mol |
IUPAC-Name |
(4-benzylpiperazin-1-yl)-(2-chloro-4-nitrophenyl)methanone |
InChI |
InChI=1S/C18H18ClN3O3/c19-17-12-15(22(24)25)6-7-16(17)18(23)21-10-8-20(9-11-21)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2 |
InChI-Schlüssel |
AFUCWUHGNVBJAO-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Kanonische SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-methylbenzylidene)-N-{3-[(4-methylbenzylidene)amino]-4H-1,2,4-triazol-4-yl}amine](/img/structure/B447226.png)
![4-[2-(Allyloxy)-4-(diethylamino)benzylidene]-1-(3,4-dichlorophenyl)-3,5-pyrazolidinedione](/img/structure/B447227.png)
![3-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B447228.png)
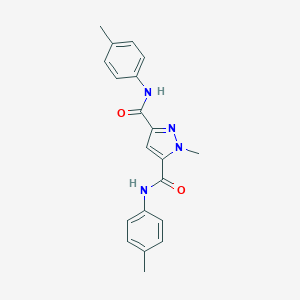
![Isopropyl 2-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447230.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-nitrobenzamide](/img/structure/B447231.png)
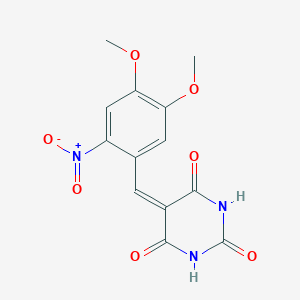
![Methyl 4-ethyl-5-methyl-2-[(trifluoroacetyl)amino]-3-thiophenecarboxylate](/img/structure/B447235.png)
![2-{[(2-Ethoxy-1-naphthyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B447238.png)
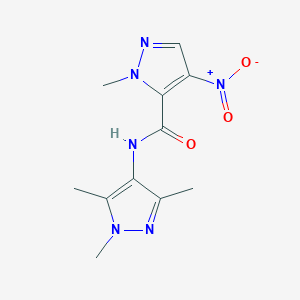
![2-({[5-(1,3-Benzoxazol-2-yl)-2-methylphenyl]imino}methyl)-3,4-dibromo-6-methoxyphenol](/img/structure/B447240.png)
![1-[1-Benzyl-6-methyl-4-(methylsulfanyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B447242.png)
